molecular formula C8H7N3O2 B2610799 N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 1700052-70-5

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B2610799
CAS No.: 1700052-70-5
M. Wt: 177.163
InChI Key: AJRNPNJVRKYDLQ-UHFFFAOYSA-N
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Description

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural properties and potential applications in various fields of science. This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the ring system, enhancing the compound’s functional diversity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific structural features and the ability to undergo diverse chemical transformations.

Properties

IUPAC Name

N-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8(10-13)6-5-9-11-4-2-1-3-7(6)11/h1-5,13H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRNPNJVRKYDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700052-70-5
Record name N-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide
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